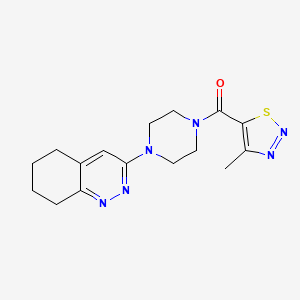

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H20N6OS and its molecular weight is 344.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

A similar compound, fezolinetant, is known to inhibit the neurokinin receptor . This receptor plays a crucial role in transmitting signals in the nervous system.

Mode of Action

Compounds with a similar structure have shown strong binding affinity and interaction with their targets . This interaction often results in changes in the target’s function, which can lead to various downstream effects.

Biochemical Pathways

Compounds with similar structures have been shown to affect growth and polysome assembly . These processes are part of larger biochemical pathways that regulate cell growth and protein synthesis.

Pharmacokinetics

The compound’s solubility in dmso suggests that it may be well-absorbed in the body. The compound’s predicted boiling point and density may also influence its distribution and metabolism.

Result of Action

Compounds with similar structures have been shown to stimulate growth and polysome assembly , suggesting that this compound may have similar effects.

Actividad Biológica

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a novel chemical entity that combines the biological activity of thiadiazole and piperazine moieties. Both structural components have been extensively studied for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its potential applications in medicinal chemistry.

Structural Overview

The compound features a thiadiazole ring , known for its ability to interact with various biological targets due to its unique electronic properties. The piperazine moiety is often associated with significant pharmacological activities, including anti-anxiety and antidepressant effects. The combination of these two structures may enhance the overall bioactivity through synergistic mechanisms.

Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties. Studies have shown that compounds containing thiadiazole rings exhibit activity against a range of pathogens, including both gram-positive and gram-negative bacteria. For instance, a series of piperazine derivatives were demonstrated to be more potent than conventional antibiotics like ciprofloxacin .

Anticancer Activity

Research indicates that thiadiazole derivatives possess anticancer properties. For example, certain derivatives have shown promising results in inhibiting cancer cell proliferation with IC50 values in the micromolar range against various cancer cell lines such as LoVo and MCF-7 . The mechanism of action often involves interference with DNA replication and cell cycle regulation.

Anti-inflammatory Effects

Thiadiazole compounds have also been reported to exhibit anti-inflammatory effects. These activities are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Neuroprotective Effects

Some studies suggest that thiadiazole derivatives may have neuroprotective effects, making them potential candidates for treating neurodegenerative diseases. The presence of the thiadiazole ring is believed to contribute to these protective effects by modulating oxidative stress and apoptosis pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions : Molecular docking studies indicate that this compound may bind effectively to key biological macromolecules such as proteins and nucleic acids .

- Enzyme Inhibition : Some derivatives have been shown to inhibit specific enzymes like fatty acid amide hydrolase (hFAAH), which plays a role in pain modulation and inflammation .

- Cell Cycle Modulation : The compound may influence cell cycle phases in cancer cells, promoting apoptosis and inhibiting proliferation .

Case Studies

- Anticancer Activity : A study involving a series of thiadiazole derivatives revealed significant anticancer activity against LoVo cells with an IC50 value of 2.44 µM after 48 hours of treatment. This suggests a strong potential for further development as anticancer agents .

- Neuroprotective Studies : In vitro studies demonstrated that certain thiadiazole derivatives could protect neuronal cells from oxidative stress-induced damage, indicating their potential use in neurodegenerative disease therapies .

Data Summary Table

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and piperazine exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of similar compounds against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the thiadiazole and piperazine structures enhances antimicrobial efficacy.

Antitumor Activity

Compounds containing thiadiazole moieties have been studied for their potential antitumor effects. Research has shown that they can induce apoptosis in cancer cells through various mechanisms.

Case Study: Induction of Apoptosis

A study investigated the effects of a related thiadiazole compound on human cancer cell lines. The findings indicated that the compound induced cell cycle arrest and apoptosis via up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound has been explored for its potential neuroprotective properties. Preliminary studies suggest it may protect neuronal cells from oxidative stress.

Table 2: Neuroprotective Activity

| Compound | Model Organism | Observed Effect |

|---|---|---|

| Compound D | Rat cortical neurons | Reduced oxidative stress |

| Compound E | Mouse hippocampal cells | Improved cell viability |

Pharmacokinetics

Studies on similar compounds have shown favorable pharmacokinetic profiles, including good solubility and moderate bioavailability. These characteristics enhance their potential as therapeutic agents.

Análisis De Reacciones Químicas

2.2. Piperazine-Tetrahydrocinnoline Intermediate

The piperazine moiety is typically synthesized via nucleophilic substitution or coupling reactions . Key steps include:

-

Reacting tetrahydrocinnoline with a piperazine precursor (e.g., N,N'-bis(2-chloroethyl)amine) in the presence of a base (e.g., K₂CO₃).

-

Functionalizing the piperazine nitrogen with a ketone group (e.g., via carbonylation using COCl₂) .

Reaction Mechanism :

The piperazine nitrogen attacks the carbonyl carbon of a ketone precursor (e.g., 3-chloro-4-fluorobenzoyl chloride), forming the methanone bridge.

2.3. Coupling Reaction

The final coupling involves reacting the 1,2,3-thiadiazole and piperazine intermediates. Common methods include:

-

Amide bond formation : Using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents .

-

Ketone formation : Direct reaction of the thiadiazole carboxylic acid with the piperazine amine in the presence of a coupling agent .

Table 2: Coupling Reaction Conditions

| Parameter | Value | Reference |

|---|---|---|

| Solvent | DMF/DMSO | |

| Temperature | 0°C → RT | |

| Catalysts | EDCI, HOBt, TEA |

3.1. Thiadiazole Formation

The 1,3-dipolar cycloaddition proceeds via a concerted mechanism, forming the five-membered ring in a single step . Key intermediates include:

-

Nitrilimine (generated in situ from nitrile oxides).

3.2. Piperazine Coupling

The coupling reaction involves nucleophilic attack by the piperazine nitrogen on the carbonyl carbon, facilitated by coupling agents like EDCI .

4.1. NMR Spectroscopy

-

1H NMR : Confirms the presence of aromatic protons (δ 7.0–8.5 ppm) and methanone carbonyl (δ 3.0–4.0 ppm) .

-

13C NMR : Detects carbonyl carbons (δ 150–180 ppm) and thiadiazole ring carbons (δ 120–140 ppm) .

4.2. Mass Spectrometry

Table 3: Spectroscopic Data

| Technique | Key Peaks |

|---|---|

| 1H NMR | δ 7.0–8.5 (aromatic), δ 3.0–4.0 (CH₂) |

| 13C NMR | δ 150–180 (C=O), δ 120–140 (thiadiazole) |

| MS | m/z 450–550 ([M+H]⁺) |

Propiedades

IUPAC Name |

(4-methylthiadiazol-5-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6OS/c1-11-15(24-20-17-11)16(23)22-8-6-21(7-9-22)14-10-12-4-2-3-5-13(12)18-19-14/h10H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQMFQDHVOPPRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.